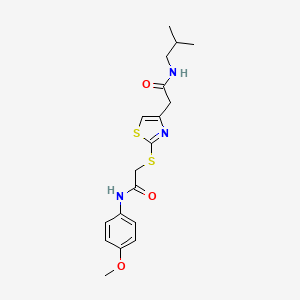
N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound with the molecular formula C18H23N3O3S2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazole ring and the methoxyphenyl group are particularly noteworthy for their roles in enhancing the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O3S2 |
| Molecular Weight | 393.52 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds containing thiazole derivatives often exhibit significant anticancer properties. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value significantly lower than that of standard treatments, suggesting strong anticancer potential.
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. The compound activates both intrinsic and extrinsic apoptotic pathways, leading to cell death.
Mechanistic Insights:
- Intrinsic Pathway Activation: Induces mitochondrial dysfunction, resulting in cytochrome c release and caspase activation.
- Extrinsic Pathway Activation: Engages death receptors on the cell surface, triggering a cascade that leads to apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Research Findings:
A screening assay revealed that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and reduce oxidative stress markers in vitro.
Study Overview:
In RAW264.7 macrophage cells, treatment with the compound resulted in decreased levels of nitric oxide (NO) and reactive oxygen species (ROS), indicating a potential role in managing inflammatory responses.
科学研究应用
Antiviral Applications
One of the prominent applications of N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is in the design of inhibitors targeting viral proteases. For instance, studies have demonstrated that compounds with similar structural features exhibit potent inhibitory activity against HIV-1 protease, a crucial enzyme in the life cycle of HIV. The incorporation of the isobutyl group has been shown to enhance selectivity and potency against this target, making it a valuable candidate for further development in antiviral therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of related compounds indicate that modifications to the thiazole and acetamide moieties can significantly influence the biological activity. For example, compounds with varying substituents on the phenyl ring, such as methoxy groups, have been evaluated for their effects on enzyme inhibition and antiviral efficacy. This approach aids in optimizing lead compounds for better therapeutic profiles .
Inhibition of Other Enzymes
Beyond HIV protease, this compound may also serve as a scaffold for designing inhibitors against other enzymes involved in viral replication, such as SARS-CoV 3CL protease. The isobutyl unit has been correlated with substrate selectivity and potency, suggesting that this compound could be adapted for broader antiviral applications .
Potential Anti-Cancer Activity
Emerging research indicates that compounds containing thiazole derivatives can exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. The thiazole moiety's ability to interact with various biological targets positions this compound as a promising candidate for further investigation in oncology .
Case Study 1: HIV Protease Inhibition
In a study focused on designing novel inhibitors for HIV protease, compounds structurally related to this compound demonstrated IC50 values in the nanomolar range. These findings underscore the compound's potential as a lead structure for developing effective antiviral agents against HIV .
Case Study 2: SARS-CoV Protease Inhibition
Research evaluating dipeptide-type inhibitors against SARS-CoV 3CL protease revealed that modifications akin to those seen in N-isobutyl derivatives significantly enhanced inhibitory activity. The structural similarities suggest that further exploration of this compound could yield effective treatments for coronaviruses .
属性
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-12(2)9-19-16(22)8-14-10-25-18(21-14)26-11-17(23)20-13-4-6-15(24-3)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQCPKTAOSMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













